molecular formula C18H17N5OS B2895032 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide CAS No. 1396765-82-4

2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide

Cat. No. B2895032
CAS RN: 1396765-82-4
M. Wt: 351.43
InChI Key: UVVKISJKSDYZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrrolidinyl group, a pyrimidinyl group, and a thiazole group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it’s likely that it involves several steps to build up the different rings and attach the functional groups. Pyrrolidine derivatives are often synthesized from cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .

Scientific Research Applications

Anticancer and Anti-Inflammatory Agents

A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives with potential applications as anticancer and anti-5-lipoxygenase agents, highlighting the utility of similar compounds in cancer research and inflammation treatment. This research points to the potential of similar compounds in therapeutic applications related to cancer and inflammatory diseases (Rahmouni et al., 2016).

Antibiotic and Antimicrobial Properties

Gad-Elkareem et al. (2011) and Bondock et al. (2008) both conducted studies focusing on the synthesis of various thiazole and pyrimidine derivatives, demonstrating their efficacy as antimicrobial agents. This suggests the potential of 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide in the development of new antibiotics and antimicrobial treatments (Gad-Elkareem et al., 2011); (Bondock et al., 2008).

Antiprotozoal Activity

Sundberg et al. (1990) investigated the antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, closely related to the chemical structure . Their findings indicate the potential for this compound class in developing treatments against parasitic infections (Sundberg et al., 1990).

Antitubercular Properties

Jeankumar et al. (2013) conducted research on thiazole-aminopiperidine hybrid analogues, finding them effective as inhibitors of Mycobacterium tuberculosis, suggesting the relevance of similar thiazole carboxamide derivatives in tuberculosis research and treatment (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The compound, 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development .

Result of Action

The result of the compound’s action can vary depending on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can result in analgesic effects . Inhibition of enzymes like phosphodiesterase type 5 can lead to vasodilation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .

properties

IUPAC Name

2-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(14-11-25-18(21-14)13-6-2-1-3-7-13)22-15-10-16(20-12-19-15)23-8-4-5-9-23/h1-3,6-7,10-12H,4-5,8-9H2,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVKISJKSDYZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.